molecular formula C6H12Cl2N4 B2404876 3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2408963-16-4

3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

Cat. No. B2404876
CAS RN: 2408963-16-4
M. Wt: 211.09
InChI Key: KIBJXPWVCJIFTB-TXQFBUHCSA-N
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Description

The compound 3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride, also known as TBCA, is a chemical compound with significant scientific research implications. It has a molecular formula of C6H12Cl2N4 and a molecular weight of 211.09 .


Synthesis Analysis

The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H . This indicates the presence of a cyclobutane ring with an amine group and a 1,2,3-triazole group attached.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . .

Scientific Research Applications

Microwave-Assisted Synthesis

The compound 3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride, due to its triazole structure, is a valuable building block in medicinal and agricultural chemistry. A study demonstrated a microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, leveraging the triazole structure for nucleophilic ring opening and recyclization reactions to form structurally diverse compounds (Tan, Lim, & Dolzhenko, 2017).

Green Chemistry Applications

In an effort to promote green chemistry, a metal- and oxidant-free synthesis method was developed for fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly process not only avoids the use of hazardous substances but also demonstrates potential in organic, medicinal chemistry, and optical material applications (Guo et al., 2021).

Synthesis of Amino Acid Derivatives

The triazole core is also utilized in the synthesis of amino acid derivatives. An innovative approach using amino acids catalyzed the synthesis of NH-1,2,3-triazoles, demonstrating a novel method for preparing these compounds and showcasing the versatility of amino acid catalysts in generating new chemical structures (Ramachary, Ramakumar, & Narayana, 2008).

Triazole Schiff Bases in Corrosion Inhibition

Interestingly, triazole Schiff bases have been studied for their corrosion inhibition properties on mild steel in acidic media. This research highlights the multifunctionality of triazole compounds in industrial applications beyond medicinal and agricultural chemistry (Chaitra, Mohana, & Tandon, 2015).

Pharmaceutical and Industrial Applications

A comprehensive review discussed the extensive industrial applications of 3- and 4-amino-1,2,4-triazoles, showcasing their significance in agriculture, medicine, and the production of high-energy substances. The versatility of these compounds, including their derivatives, is evident in the production of various pharmaceuticals and industrial products (Nazarov et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(triazol-1-yl)cyclobutan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-3-6(4-5)10-2-1-8-9-10;;/h1-2,5-6H,3-4,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBJXPWVCJIFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=CN=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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